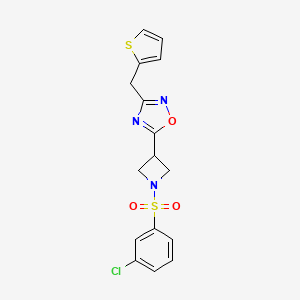

5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-ylmethyl group and at the 5-position with a 1-((3-chlorophenyl)sulfonyl)azetidin-3-yl moiety. The azetidine ring introduces conformational rigidity, and the thiophene methyl group contributes to lipophilicity.

Properties

IUPAC Name |

5-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S2/c17-12-3-1-5-14(7-12)25(21,22)20-9-11(10-20)16-18-15(19-23-16)8-13-4-2-6-24-13/h1-7,11H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVHRKNZYXZZHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 423.8 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClN₃O₄S |

| Molecular Weight | 423.8 g/mol |

| CAS Number | 1351658-23-5 |

Biological Activity Overview

Research has indicated that oxadiazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of This compound are summarized below.

Anticancer Activity

Recent studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance:

- Cytotoxicity Studies : The compound demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner.

- Molecular Targets : Western blot analysis indicated increased levels of p53 and caspase-3 cleavage in treated cells, suggesting activation of apoptotic pathways .

Antimicrobial Activity

The oxadiazole derivatives have also been reported to exhibit antimicrobial properties:

- Antibacterial Studies : Compounds similar to this oxadiazole have shown effectiveness against various bacterial strains. For example, derivatives have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:

- Study on Anticancer Properties : In a comparative study involving multiple oxadiazole derivatives, it was found that certain modifications to the structure enhanced cytotoxicity against leukemia cell lines significantly .

- Antimicrobial Efficacy : Research conducted by Dhumal et al. demonstrated that specific oxadiazole derivatives inhibited Mycobacterium bovis both in active and dormant states, indicating their potential as antitubercular agents .

Future Directions

The promising biological activity of This compound suggests several avenues for future research:

- Structural Optimization : Further modifications could enhance its efficacy and selectivity.

- In Vivo Studies : Comprehensive in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

- 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole Key Difference: The sulfonyl group is attached to a 5-chlorothiophene instead of 3-chlorophenyl. The pyrazine substituent (vs. thiophenemethyl) introduces nitrogen-rich aromaticity, which could improve solubility or modulate interactions with biological targets .

- 3-(4-Chlorophenyl)-5-[1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl]-1,2,4-oxadiazole Key Difference: Pyrrolidine replaces azetidine, and the sulfonyl group is linked to 2-chlorophenyl. The 2-chlorophenyl group may influence steric interactions differently than 3-chlorophenyl .

Analogues with Varied Heterocyclic Substituents

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride

- 3-(Pyrazin-2-yl)-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole Key Difference: A piperidine ring with a trifluoropropyl sulfonyl group replaces azetidine.

Physicochemical Properties Comparison

Notes:

- The thiophenemethyl group in the main compound increases lipophilicity, favoring blood-brain barrier penetration.

- Pyrazine and methoxyethyl substituents reduce logP, enhancing solubility but limiting membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.